

Hpk1-IN-55 shelf life and proper storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hpk1-IN-55

Cat. No.: B15613741

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Technical Support Center: Hpk1-IN-55

This technical support center is designed for researchers, scientists, and drug development professionals using **Hpk1-IN-55**. Below you will find frequently asked questions and troubleshooting guidance to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Hpk1-IN-55**?

A: Proper storage is critical to maintain the stability and activity of **Hpk1-IN-55**. While specific stability data for **Hpk1-IN-55** is not publicly available, recommendations can be made based on best practices for similar small molecule kinase inhibitors.

- Solid Form: As a powder, **Hpk1-IN-55** should be stored at -20°C. To prevent degradation from moisture, ensure the container is tightly sealed. Based on data for analogous compounds, it is expected to be stable for at least two to three years under these conditions. [\[1\]](#)[\[2\]](#)
- In Solution: Once dissolved, the stability of **Hpk1-IN-55** depends on the solvent and storage temperature. For solutions prepared in Dimethyl Sulfoxide (DMSO), the following storage durations are recommended based on similar compounds[\[1\]](#)[\[2\]](#):
 - Up to 1 year at -80°C.

- Up to 1 month at -20°C.[1]

To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q2: How should I dissolve **Hpk1-IN-55** for my experiments?

A: The solubility of **Hpk1-IN-55** can vary depending on the solvent.

- For in vitro studies: DMSO is a commonly used solvent. While the maximum solubility is not specified, similar compounds can be dissolved in DMSO at concentrations ranging from 10 to 50 mM. To dissolve the compound:
 - Allow the vial of powdered **Hpk1-IN-55** to equilibrate to room temperature before opening to prevent condensation.
 - Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
 - Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.[2]
- For in vivo studies: Specific formulations are required. Common oral formulations for similar compounds include suspensions in PEG400, 0.2% Carboxymethyl cellulose, or a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[3] It is crucial to consult relevant literature for established in vivo delivery methods for HPK1 inhibitors.

Q3: What is the mechanism of action of **Hpk1-IN-55**?

A: **Hpk1-IN-55** is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[4][5] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[6][7][8] By inhibiting the kinase activity of HPK1, **Hpk1-IN-55** blocks the phosphorylation of downstream targets like SLP-76, thereby enhancing T-cell activation, proliferation, and cytokine production.[7][9] This makes it a promising agent for cancer immunotherapy research.[4][8]

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Inconsistent or lower than expected activity of Hpk1-IN-55	Improper storage of the compound or stock solutions.	Ensure that both the solid compound and stock solutions have been stored at the correct temperatures and for the recommended duration. Avoid repeated freeze-thaw cycles of stock solutions. [1] [2]
Degradation in assay media.	The stability of Hpk1-IN-55 in aqueous assay buffers at 37°C may be limited. Prepare fresh dilutions of the inhibitor from a frozen stock solution immediately before each experiment. Consider performing a time-course experiment to assess the stability of the compound under your specific assay conditions. [2]	
Difficulty dissolving the compound	Compound has precipitated out of solution.	If warming the solution does not work, try sonicating the solution for a few minutes. Always use anhydrous DMSO for preparing stock solutions.
Incorrect solvent used.	For in vitro assays, DMSO is the recommended solvent. For in vivo experiments, consult the literature for appropriate vehicle formulations.	
Unexpected off-target effects	Lack of inhibitor selectivity.	Hpk1-IN-55 is reported to be highly selective. [4] [5] However, it is good practice to include appropriate controls, such as a structurally related but inactive

compound, or to test the inhibitor against a panel of related kinases if off-target effects are suspected.

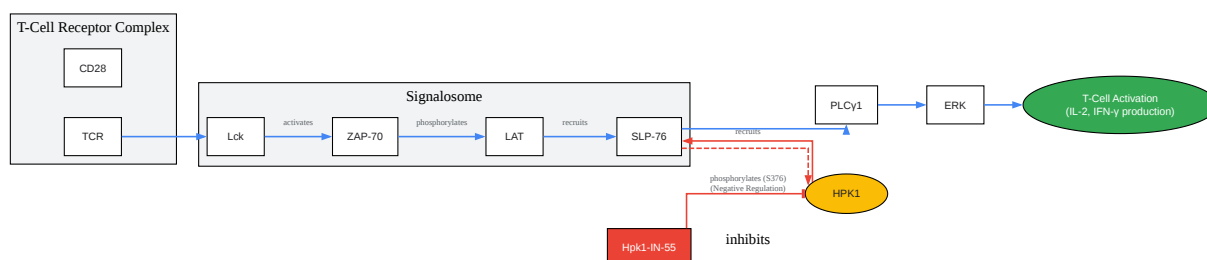
Quantitative Data Summary

The following table summarizes key quantitative data for **Hpk1-IN-55** and other representative HPK1 inhibitors.

Parameter	Hpk1-IN-55	Other HPK1 Inhibitors	Reference
HPK1 IC50	<0.51 nM	0.09 nM (HPK1-IN-57)	[4][10]
pSLP-76 IC50 (cellular)	Not specified	33.74 nM (HPK1-IN-57)	[10]
IL-2 Secretion EC50 (human PBMCs)	43.3 nM	84.24 nM (HPK1-IN-57)	[4][10]
IL-2 Release EC50 (purified human pan T cells)	38.8 nM	Not specified	[4]
IFN-γ Release EC50 (purified human pan T cells)	49.2 nM	Not specified	[4]

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited and activated, leading to the phosphorylation of SLP-76. This phosphorylation event marks SLP-76 for degradation, thereby dampening the downstream signaling cascade that leads to T-cell activation. **Hpk1-IN-55** inhibits this initial phosphorylation step.



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Caption: Negative regulation of TCR signaling by HPK1 and its inhibition by **Hpk1-IN-55**.

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- To cite this document: BenchChem. [Hpk1-IN-55 shelf life and proper storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613741#hpk1-in-55-shelf-life-and-proper-storage-conditions]

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